
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral organic compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenyl-2H-chromene and bromine.
Bromination: The bromination of 2-phenyl-2H-chromene is carried out using bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: shares similarities with other brominated benzopyran derivatives and chiral compounds with phenyl groups.
(2R,4R)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 4 position.
(2S,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 2 position.
Uniqueness
- The unique stereochemistry of this compound imparts distinct chemical reactivity and biological activity compared to its diastereomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
58253-89-7 |
|---|---|
Molekularformel |
C15H13BrO |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
(2R,4S)-4-bromo-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H13BrO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2/t13-,15+/m0/s1 |
InChI-Schlüssel |
MYSKOYBSIXTZER-DZGCQCFKSA-N |
Isomerische SMILES |
C1[C@@H](OC2=CC=CC=C2[C@H]1Br)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC2=CC=CC=C2C1Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


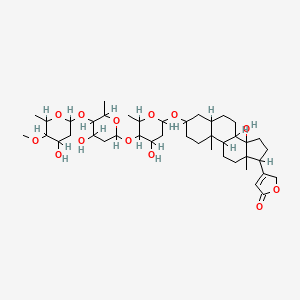


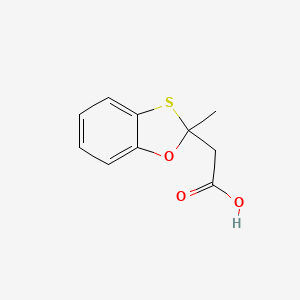
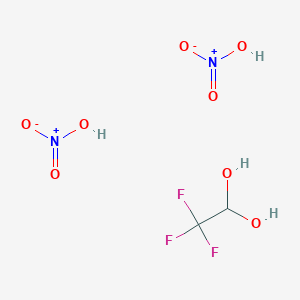
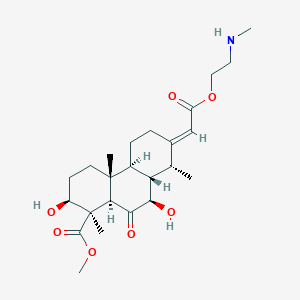
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
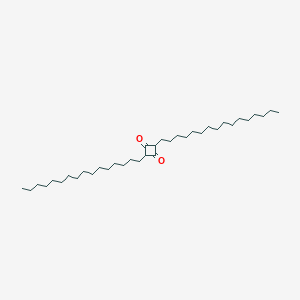

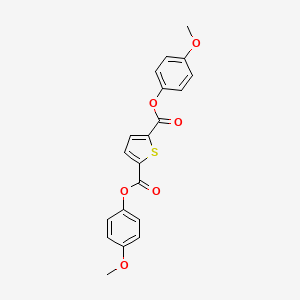
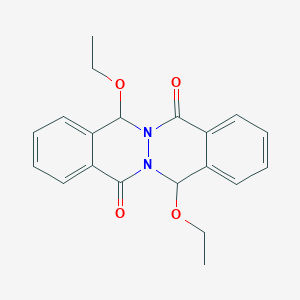

![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

